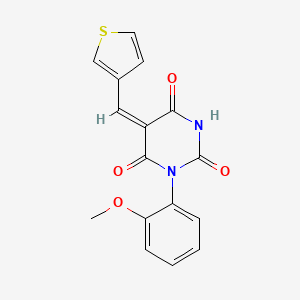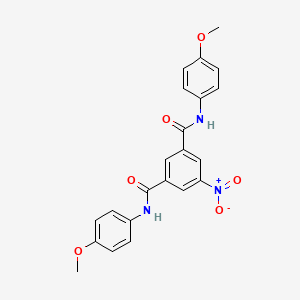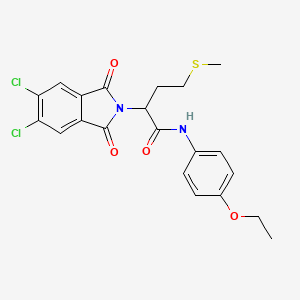![molecular formula C23H14N4O7S2 B11663187 2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663187.png)
2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2-méthoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione est un composé organique complexe qui présente une combinaison de groupes benzothiazole, isoindole et nitrobenzyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{2-[(2-méthoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione implique généralement des réactions organiques en plusieurs étapes. Les matières premières incluent souvent le bromure de 2-méthoxy-5-nitrobenzyle et le 2-mercaptobenzothiazole. Les étapes clés de la synthèse peuvent inclure :
Substitution nucléophile : Réaction du bromure de 2-méthoxy-5-nitrobenzyle avec le 2-mercaptobenzothiazole pour former le dérivé sulfanyle.
Cyclisation : Réactions supplémentaires pour introduire le fragment isoindole, impliquant souvent des réactions de cyclisation dans des conditions contrôlées.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles telles que la température, le solvant et les catalyseurs pour assurer un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
2-{2-[(2-méthoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes nitro peuvent être réduits en amines dans des conditions appropriées.
Réduction : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction des groupes nitro conduirait aux amines correspondantes, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels à la place du groupe méthoxy.
Applications de recherche scientifique
Chimie médicinale : Étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Biochimie : Utilisé comme sonde pour étudier les mécanismes enzymatiques et les interactions protéiques.
Science des matériaux : Exploré pour ses propriétés dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les dispositifs photoniques.
Mécanisme d'action
Le mécanisme d'action de 2-{2-[(2-méthoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à des sites spécifiques, inhibant potentiellement ou modulant l'activité de ces cibles. Les groupes nitro et sulfanyle jouent un rôle crucial dans ces interactions, souvent par le biais de réactions redox ou de modifications covalentes.
Applications De Recherche Scientifique
2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Possible applications in the development of organic semiconductors or as a component in molecular electronics.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and sulfanyl groups can participate in redox reactions, while the benzothiazole and isoindole moieties can engage in π-π stacking interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Composés similaires
Bromure de 2-méthoxy-5-nitrobenzyle : Un précurseur dans la synthèse du composé cible, connu pour son utilisation dans les études d'inactivation enzymatique.
2-Méthoxy-5-nitrobenzaldéhyde : Un autre composé apparenté avec des applications en synthèse organique et en biochimie.
Unicité
2-{2-[(2-méthoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-5-nitro-1H-isoindole-1,3(2H)-dione est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses transformations chimiques et à interagir avec des cibles biologiques en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C23H14N4O7S2 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
2-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H14N4O7S2/c1-34-19-7-4-14(26(30)31)8-12(19)11-35-23-24-18-6-3-13(10-20(18)36-23)25-21(28)16-5-2-15(27(32)33)9-17(16)22(25)29/h2-10H,11H2,1H3 |
Clé InChI |
IZEXTWDAUUGWPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11663108.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663133.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(naphthalen-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11663141.png)

![3-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11663149.png)

![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663159.png)
![ethyl 2-({N-[3-(morpholin-4-yl)propyl]glycyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11663162.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11663163.png)
![3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11663177.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11663192.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11663196.png)

